ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate
Description
Properties
Molecular Formula |
C25H25N3O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H25N3O5/c1-3-33-25(31)15-4-6-16(7-5-15)28-23(29)13-22(24(28)30)27-11-10-18-19-12-17(32-2)8-9-20(19)26-21(18)14-27/h4-9,12,22,26H,3,10-11,13-14H2,1-2H3 |
InChI Key |
YKZPJWBLVJSWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate typically involves multiple steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.
Pharmacology: The compound is used to investigate the mechanisms of action of beta-carbolines and their effects on various biological systems.
Biochemistry: It serves as a tool to study enzyme interactions and metabolic pathways involving beta-carbolines.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, inhibit the growth of cancer cells, and disrupt microbial cell functions. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of beta-carboline derivatives. Below is a comparative analysis with structurally related compounds:
Key Findings:
Substituent Effects: The 6-methoxy group in the target compound enhances selectivity for MAO-B over MAO-A compared to unsubstituted beta-carbolines like norharmane. This aligns with studies showing methoxy groups reduce off-target interactions .
Biological Activity :
- The compound’s antitumor activity (IC₅₀: 8.2 μM) is superior to 6-methoxyharmane (IC₅₀: 15 μM) but less potent than doxorubicin (IC₅₀: 0.1 μM). This suggests its utility in combination therapies .
- Unlike tadalafil, it lacks PDE5 inhibition, highlighting the role of the ethyl benzoate group in diverting pharmacological activity.
Crystallographic Insights :
- SHELX-refined structures reveal that the planarity of the beta-carboline core is preserved despite substitutions, ensuring π-π stacking interactions with biological targets .
Biological Activity
Ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a beta-carboline moiety and a pyrrolidine derivative. The presence of the methoxy group and the dioxo functionality contributes to its biological interactions.
Anticonvulsant Activity
Recent studies have indicated that derivatives of beta-carbolines exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have been tested in various seizure models. In particular:
- Maximal Electroshock (MES) Model : Compounds similar to this structure demonstrated effective seizure control with ED50 values indicating promising potency against induced seizures .
- Pentylenetetrazole (PTZ) Model : The compound's analogs showed efficacy in preventing seizures induced by PTZ, suggesting a broad spectrum of anticonvulsant activity .
Anticancer Potential
The beta-carboline framework has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression. Notably:
- Aminopeptidase N (APN) Inhibition : Compounds containing the beta-carboline structure have been shown to inhibit APN, which is implicated in cancer cell metastasis. The IC50 values for these compounds were reported to be significantly lower than conventional chemotherapeutics .
Analgesic Properties
Research has also explored the analgesic potential of beta-carboline derivatives. In formalin pain models, certain compounds demonstrated significant antinociceptive effects, suggesting their utility in pain management .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), enhancing inhibitory signaling in the central nervous system.
- Enzyme Inhibition : Inhibition of APN and other enzymes involved in cancer progression reflects its potential as an anticancer agent.
- Oxidative Stress Reduction : Some studies suggest that beta-carbolines can modulate oxidative stress pathways, contributing to their neuroprotective and anticancer effects .
Case Studies and Research Findings
Q & A
Q. How should researchers address batch-dependent variability in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
